N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Overview
Description
N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a methoxyphenyl group and a sulfonamide group attached to a benzodioxine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2-methoxyphenylamine with a suitable benzodioxine derivative under sulfonation conditions. The reaction is usually carried out in the presence of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is then heated to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzodioxine derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-thioamide
- N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-phosphonamide
Uniqueness
N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-13-5-3-2-4-12(13)16-22(17,18)11-6-7-14-15(10-11)21-9-8-20-14/h2-7,10,16H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQURZPLYTYNDCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326353 | |
Record name | N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49727446 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
461448-37-3 | |
Record name | N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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